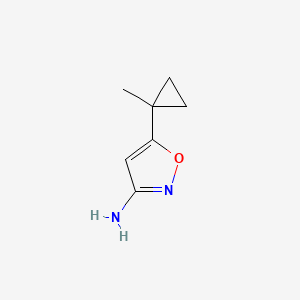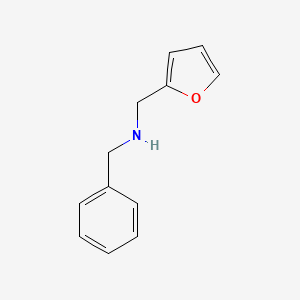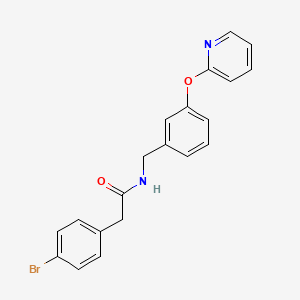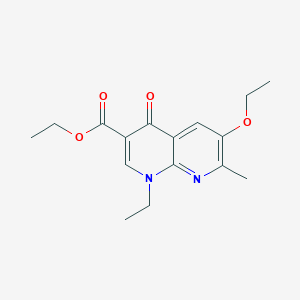![molecular formula C15H14N4S B2764183 4-(4-Ethyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol CAS No. 438030-02-5](/img/structure/B2764183.png)
4-(4-Ethyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-Ethyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” is a heterocyclic organic compound. It contains a 1,2,4-triazole ring, which is a five-membered ring structure consisting of two carbon atoms and three nitrogen atoms . The 1,2,4-triazole ring is substituted with an ethyl-phenyl group at the 4th position and a pyridin-4-yl group at the 5th position .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of hydrazides with carbon disulfide in the solution of alkali ethanol to give potassium dithiocarbazinate salt . The basic nucleus of 1,2,4-triazole is then prepared by cyclization of the potassium salt with hydrazine hydrate . Another method involves the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide and subsequent cyclization of the resulting amide in the presence of KOH .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by a five-membered ring containing three nitrogen atoms. The ring is substituted with various groups, which can significantly influence the properties of the compound .Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions. For example, they can react with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid to form pyrazolyl[1,2,4]triazoles . They can also react with arylidene malononitriles in DMF to form Schiff base compounds .Aplicaciones Científicas De Investigación
Antimicrobial Activities
1,2,4-triazole derivatives, including those similar to the specified compound, have been synthesized and evaluated for their antimicrobial properties. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, which showed good to moderate antimicrobial activity. This indicates the potential of such compounds in developing novel antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Corrosion Inhibition
Triazole derivatives have been investigated as corrosion inhibitors for metals in acidic solutions. A study by Ansari et al. (2014) explored Schiff’s bases of pyridyl substituted triazoles, demonstrating significant corrosion inhibition efficiency on mild steel in hydrochloric acid solution. This application is crucial for extending the lifespan of metal structures in corrosive environments (Ansari, Quraishi, & Singh, 2014).
Antioxidant Properties
Triazole derivatives have also shown promising antioxidant activities. For example, the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mice were investigated by Aktay et al. (2005), highlighting their potential therapeutic applications in oxidative stress-related conditions (Aktay, Tozkoparan, & Ertan, 2005).
Catalytic Activities
The catalytic activity of pyridine-substituted-bis-1,2,4-triazole derivatives in biaryl synthesis under in situ reaction conditions has been studied, showing significant conversion percentages to derivatives of biaryl. This illustrates the potential use of triazole compounds as catalysts in organic synthesis processes (Adiguzel, Aktan, Evren, & Çetin, 2020).
Molecular Docking and Drug Design
Triazole derivatives have been subjected to molecular docking studies to assess their potential as kinase inhibitors and for other therapeutic targets. Hotsulia (2019) synthesized and evaluated derivatives for their ability to influence kinase activity, demonstrating the role of such compounds in drug discovery and development (Hotsulia, 2019).
Mecanismo De Acción
Target of Action
The primary targets of 1,2,4-triazole derivatives, such as 4-(4-Ethyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol, are often cytochrome P450 enzymes . These enzymes play a crucial role in the physiological functions of Mycobacterium tuberculosis . The compound may also interact with other biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
The compound interacts with its targets, particularly the cytochrome P450 enzymes, by binding to the active site of these enzymes . This binding inhibits the function of the enzymes, leading to a disruption in the normal physiological functions of the bacteria .
Biochemical Pathways
The inhibition of cytochrome P450 enzymes disrupts the normal physiological functions of the bacteria, affecting various biochemical pathways
Pharmacokinetics
It is suggested that the low log p values of these compounds could be the reason for their bacterial cell wall impermeability, thus reflected in lower antitubercular activity .
Result of Action
The result of the compound’s action is the inhibition of the normal physiological functions of the bacteria, leading to its potential use as an antitubercular agent
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s free radical scavenging ability was found to be superior in the gas phase and ethanol . .
Direcciones Futuras
1,2,4-Triazole derivatives have shown significant potential in various fields, including pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They have been introduced as antimicrobial agents and various medicines . Therefore, future research could focus on developing new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Propiedades
IUPAC Name |
4-(4-ethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-2-11-3-5-13(6-4-11)19-14(17-18-15(19)20)12-7-9-16-10-8-12/h3-10H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEOPPKCLNDYAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2764102.png)
![2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2764104.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2764105.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2764106.png)


![(E)-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2764112.png)

![Tert-butyl 2-aminobicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2764114.png)
![6-fluoro-1-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2764116.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazin-2-yl]acetic acid](/img/structure/B2764119.png)
